molecular formula C5H3FO3 B2454306 3-fluorofuran-2-carboxylic acid CAS No. 1211527-72-8

3-fluorofuran-2-carboxylic acid

Cat. No.: B2454306
CAS No.: 1211527-72-8
M. Wt: 130.074
InChI Key: MDBMVGOLZGLUOW-UHFFFAOYSA-N
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Description

3-fluorofuran-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a fluorine atom at the third position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-furancarboxylic acid, 3-fluoro- typically involves the fluorination of 2-furancarboxylic acid. One common method is the direct fluorination of the furan ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 2-furancarboxylic acid, 3-fluoro- may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of 2-furancarboxylic acid using a metal catalyst such as palladium or nickel in the presence of a fluorine source. This method allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-fluorofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluoro-2,5-furandicarboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carboxylic acid group can yield 3-fluoro-2-furanmethanol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: 3-Fluoro-2,5-furandicarboxylic acid.

    Reduction: 3-Fluoro-2-furanmethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluorofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex furan derivatives and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of bio-based polymers and materials due to its renewable origin and environmentally friendly properties.

Comparison with Similar Compounds

    2-Furancarboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    3-Fluoro-2,5-furandicarboxylic acid: Contains an additional carboxylic acid group, making it more acidic and suitable for different applications.

    2-Furanmethanol: Lacks the carboxylic acid group, leading to different physical and chemical properties.

Uniqueness: 3-fluorofuran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluorofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBMVGOLZGLUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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